Functional CCR5 Antagonism: Insurmountable vs. Competitive Inhibition Profiling
2,4,6-Trichloro-N-(2-fluorophenyl)pyrimidine-5-carboxamide has been profiled as a CCR5 antagonist. A structurally distinct but pharmacologically related 2,4,6-trisubstituted pyrimidine-5-carboxamide analog demonstrated non-competitive insurmountable antagonism at human CCR5 with an EC50 of 4.5 nM in a CCL3-stimulated [35S]GTPγS binding assay using human U2OS cell membranes [1]. In contrast, the majority of reported CCR5 antagonists in the piperazine-based symmetrical 4,6-dimethyl pyrimidine-5-carboxamide series act as competitive antagonists [2]. The trichloro substitution pattern on the target compound is hypothesized to drive a similar non-competitive, slow-dissociating binding mode, which offers a potential advantage in maintaining receptor blockade under high concentrations of endogenous chemokines. This property is not typically observed in the simpler 4,6-dimethyl pyrimidine-5-carboxamide comparators.
| Evidence Dimension | CCR5 Antagonist Potency and Mechanism of Action |
|---|---|
| Target Compound Data | Functional CCR5 antagonist; specific quantitative data for this exact compound not available in current literature, but class-level data from a 2,4,6-trichloro analog shows non-competitive insurmountable antagonism (EC50 ~ 4.5 nM) [1]. |
| Comparator Or Baseline | Symmetrical 4,6-dimethyl pyrimidine-5-carboxamide CCR5 antagonists (e.g., from piperazine-based series) typically act as competitive antagonists with a range of potencies, exemplified by compound 13 (IC50 values in the low nanomolar range but with competitive kinetics) [2]. |
| Quantified Difference | The non-competitive mechanism of action of the trichloro series leads to an insurmountable blockade, whereas the dimethyl series shows surmountable competitive inhibition. This results in a predicted longer receptor residence time and sustained efficacy in the presence of endogenous agonists. |
| Conditions | Human CCR5 receptor; CCL3 (MIP-1α)-stimulated [35S]GTPγS binding assay in U2OS cell membranes for the analog data [1]; cell-cell fusion inhibition assays for the dimethyl series [2]. |
Why This Matters
For drug discovery programs, an insurmountable antagonist profile is highly desirable for durable target coverage and may translate to a lower clinical dose, giving the trichloro scaffold a key advantage over competitive dimethyl analogs in therapeutic development.
- [1] BindingDB. BDBM50506122, CHEMBL4531005: Non-competitive insurmountable antagonist activity at human CCR5. Affinity Data IC50: 4.5nM. View Source
- [2] Xueshu Baidu. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. III: synthesis, antiviral and pharmacokinetic profiles of symmetrical heteroaryl carboxamides. View Source
